![molecular formula C7H12IN3 B1392486 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine CAS No. 1177277-81-4](/img/structure/B1392486.png)
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine
Overview
Description
“2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine” is a chemical compound with the molecular formula C7H12IN3. It has a molecular weight of 265.09 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with an iodo group at the 4th position and two methyl groups at the 3rd and 5th positions. An ethan-1-amine group is attached to the pyrazole ring .Scientific Research Applications
Catalysis and Polymerization
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine and its derivatives have been utilized in the field of catalysis and polymerization. For instance, Obuah et al. (2014) explored the use of pyrazolylamine ligands in nickel(II) catalyzed oligomerization and polymerization of ethylene, highlighting the solvent and co-catalyst dependent nature of these processes (Obuah et al., 2014).
Synthesis of Novel Compounds
The chemical framework of this compound serves as a basis for synthesizing novel compounds. Olguín and Brooker (2011) reported methodologies for generating asymmetric imine ligands and mixed metal polynuclear complexes, demonstrating the versatility of pyrazole derivatives in synthetic chemistry (Olguín & Brooker, 2011).
Ligand Synthesis
Potapov et al. (2007) explored the facile synthesis of flexible bis(pyrazol-1-yl)alkane and related ligands, highlighting the chemical reactivity and potential applications of these pyrazole-based compounds in creating complex molecular structures (Potapov et al., 2007).
Molecular Structure Analysis
In the realm of crystallography and molecular structure analysis, pyrazole derivatives have been used to study intermolecular interactions and electronic properties. Shawish et al. (2021) conducted a study involving X-ray crystallography and DFT calculations to understand the molecular packing and interactions of certain pyrazole-based compounds (Shawish et al., 2021).
Antibacterial Activity
Research has also delved into the biological activity of these compounds. Al-Smaisim (2012) synthesized a series of pyrazole derivatives, investigating their antibacterial properties against various bacterial species (Al-Smaisim, 2012).
Magnetic Properties
Pyrazole derivatives have been studied for their magnetic properties as well. Sadhu et al. (2017) synthesized binuclear copper(II) complexes with N3S-coordinate tripodal ligand and mixed azide-carboxylate bridges, providing insights into the magnetic interactions in these complexes (Sadhu et al., 2017).
properties
IUPAC Name |
2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12IN3/c1-5-7(8)6(2)11(10-5)4-3-9/h3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGGZRCCYBRQOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCN)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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